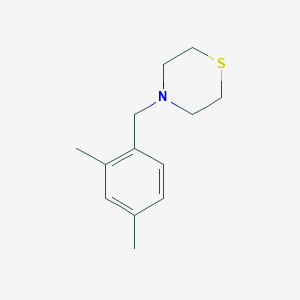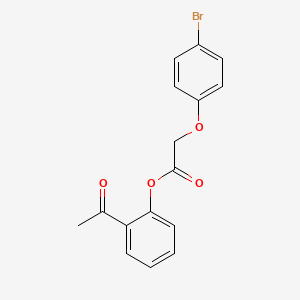
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene, also known as FNTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNTP is a highly fluorinated molecule that contains a nitro group and a phenyl ring.
Aplicaciones Científicas De Investigación
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In materials science, this compound has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. This compound has also been used as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific proteins or enzymes in cells. In cancer cells, this compound has been shown to inhibit the activity of the proteasome, a cellular protein degradation system. This leads to the accumulation of misfolded proteins and ultimately induces apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized using various methods. This compound is also highly fluorinated, which makes it a useful probe for fluorescence-based assays. However, this compound has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. This compound is also expensive to synthesize, which limits its availability for research.
Direcciones Futuras
There are several future directions for the research on 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene. One direction is to study its potential applications in drug discovery. This compound has shown promising anticancer and anti-inflammatory properties, and further research could lead to the development of novel drugs. Another direction is to study the mechanism of action of this compound in more detail. Understanding how this compound interacts with specific proteins and enzymes could lead to the development of more potent and selective compounds. Finally, this compound could be used as a building block for the synthesis of novel materials with unique properties.
Métodos De Síntesis
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The most commonly used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluorophenylboronic acid with 2-nitro-4-(trifluoromethyl)iodobenzene in the presence of a palladium catalyst. This method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFAAGBYOGMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)


![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)
